N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide

Description

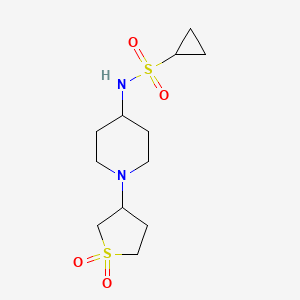

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a piperidine moiety, which is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. This compound’s structure combines conformational rigidity (from the cyclopropane and tetrahydrothiophene dioxide) with the basicity and hydrogen-bonding capacity of the piperidine and sulfonamide groups. Such structural attributes are often leveraged in medicinal chemistry to optimize pharmacokinetic properties, including metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S2/c15-19(16)8-5-11(9-19)14-6-3-10(4-7-14)13-20(17,18)12-1-2-12/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAAZYIFHORRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Key Intermediate Synthesis

Piperidine-Tetrahydrothiophene-1,1-dioxide Core

The central intermediate, 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine, is synthesized via:

- Nucleophilic substitution : Reaction of 4-aminopiperidine with 3-bromotetrahydrothiophene-1,1-dioxide under basic conditions (K₂CO₃/DMF, 80°C, 12 h).

- Reductive amination : Condensation of tetrahydrothiophene-1,1-dione with 4-aminopiperidine using NaBH₃CN in MeOH.

Cyclopropanesulfonamide Preparation

Cyclopropanesulfonamide is synthesized via:

Optimization Strategies

Catalytic Enhancements

Analytical Characterization

Critical QC benchmarks for the final compound:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The compound shares structural motifs with several sulfonamide derivatives reported in patent filings. Below is a comparative analysis based on substituents, physicochemical properties, and synthetic routes:

Structural and Functional Insights

Sulfonamide Group :

- The cyclopropane sulfonamide in the target compound is smaller and more rigid than the benzenesulfonamide in Example 57 (). This may enhance metabolic stability but reduce π-π stacking interactions with aromatic residues in target proteins .

- In contrast, compounds retain the cyclopropane sulfonamide but pair it with bicyclic heteroaromatic systems (e.g., imidazo-pyrrolo-pyrazine), which could improve target selectivity for kinases or epigenetic regulators .

compounds prioritize fused heterocycles (e.g., pyrrolo-pyrazine), which are common in kinase inhibitors due to their ATP-binding site compatibility .

Synthetic Accessibility :

Hypothesized Pharmacological Differences

While direct biological data for the target compound are unavailable, structural comparisons suggest:

- Target Selectivity : The sultam-piperidine scaffold may favor targets requiring rigid, polar motifs (e.g., carbonic anhydrases or ion channels), whereas ’s bicyclic systems likely target kinases.

- Solubility and Bioavailability: The tetrahydrothiophene dioxide’s polarity may enhance aqueous solubility relative to ’s lipophilic chromenone derivatives.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a compound of interest due to its potential biological activity, particularly as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C16H22N2O5S2

- Molecular Weight : 386.48 g/mol

- Key Functional Groups :

- Tetrahydrothiophene moiety

- Piperidine ring

- Cyclopropanesulfonamide group

This unique combination of structural elements contributes to its biological activity.

The primary mechanism through which this compound exerts its effects is through the activation of GIRK channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. The compound has been shown to selectively activate GIRK1/2 channels, leading to enhanced potassium conductance and reduced neuronal excitability, which is beneficial in conditions like epilepsy and anxiety disorders .

Pharmacological Profile

Recent studies have characterized the pharmacological profile of this compound, highlighting its potency and selectivity:

| Activity | Potency (IC50) | Selectivity |

|---|---|---|

| GIRK1/2 Activation | Nanomolar range | High against GIRK4 |

| Metabolic Stability | Improved over urea-based compounds | Yes |

The compound demonstrates significant metabolic stability compared to earlier lead compounds, which suffered from poor brain penetration and selectivity issues .

Antiepileptic Activity

In a series of animal models designed to assess antiepileptic properties, this compound was evaluated for its efficacy in reducing seizure frequency. The results indicated a significant reduction in seizure activity, supporting its potential use in treating epilepsy .

Anxiolytic Effects

Another study explored the anxiolytic effects of the compound using standard behavioral assays in rodent models. The findings suggested that activation of GIRK channels contributed to reduced anxiety-like behaviors, indicating potential therapeutic applications for anxiety disorders .

Q & A

Q. Key Challenges :

- Low yields in cyclopropane ring formation due to steric hindrance.

- Purification difficulties caused by byproducts from sulfonamide activation.

Q. Optimization Strategies :

- Use of high-purity reagents and controlled reaction temperatures (0–25°C) .

- Recrystallization or column chromatography for purification .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity data (e.g., IC₅₀ values) may arise from:

- Assay variability : Differences in cell lines, incubation times, or endpoint measurements.

- Compound purity : Impurities >5% can skew results .

Q. Methodological Solutions :

- Standardized assays : Use established protocols (e.g., NCI-60 panel for anticancer activity) .

- Analytical validation : Confirm purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR .

Advanced: What experimental strategies are recommended for optimizing reaction conditions in large-scale synthesis?

Q. Critical Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Minimizes side reactions |

| Solvent | DCM or ethanol | Balances solubility/reactivity |

| Catalyst | DMAP or HOBt | Enhances coupling efficiency |

Q. Systematic Approach :

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings to identify optimal conditions .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Basic: Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry of the piperidine and sulfonamide groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects trace impurities .

- X-ray Diffraction : Resolves 3D conformation for structure-activity relationship (SAR) studies .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising bioactivity?

Q. Strategies :

- Isosteric replacement : Substitute the sulfone group with a sulfonamide bioisostere (e.g., oxadiazole) .

- Prodrug approaches : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance permeability .

Q. Validation :

- In vitro metabolic assays : Use liver microsomes to assess stability .

- Pharmacokinetic profiling : Measure plasma half-life and clearance rates in animal models .

Basic: What are the primary biological targets hypothesized for this compound?

Based on structural analogs:

- Kinase inhibition : Potential interaction with ATP-binding pockets (e.g., PI3K or mTOR) .

- GPCR modulation : Sulfonamide groups may target serotonin or dopamine receptors .

Q. Methodological Note :

- Target fishing : Use computational tools (e.g., SwissTargetPrediction) followed by SPR or ITC binding assays .

Advanced: How should researchers address discrepancies in cytotoxicity data across different cancer cell lines?

Q. Potential Causes :

- Cell-specific uptake : Variability in transporter expression (e.g., ABCB1 efflux pumps) .

- Off-target effects : Activation of pro-survival pathways in resistant lines .

Q. Solutions :

- Mechanistic studies : RNA-seq or proteomics to identify resistance markers .

- Combination therapy testing : Pair with inhibitors of compensatory pathways (e.g., MEK or PARP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.